molecular formula C10H12N4O B11061909 2-methyl-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one

2-methyl-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11061909
M. Wt: 204.23 g/mol
InChI Key: MTQSGCQOHYCBLW-UHFFFAOYSA-N
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Description

2-METHYL-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization with formic acid to yield the triazole ring. The reaction conditions often require refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-METHYL-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-METHYL-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar triazole ring structure.

    5-Phenyl-1,2,4-Triazole: A derivative with a phenyl group attached to the triazole ring.

    2-Methyl-1,2,4-Triazole: A derivative with a methyl group attached to the triazole ring.

Uniqueness

2-METHYL-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is unique due to the presence of both a phenylamino and a methyl group, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

5-(anilinomethyl)-2-methyl-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C10H12N4O/c1-14-10(15)12-9(13-14)7-11-8-5-3-2-4-6-8/h2-6,11H,7H2,1H3,(H,12,13,15)

InChI Key

MTQSGCQOHYCBLW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC(=N1)CNC2=CC=CC=C2

Origin of Product

United States

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